molecular formula C8H8ClN3O2 B8506751 N'-Acetyl-6-chloronicotinohydrazide

N'-Acetyl-6-chloronicotinohydrazide

Cat. No. B8506751
M. Wt: 213.62 g/mol
InChI Key: HNHLUIBIAYQYSM-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

6-Chloronicotinoyl chloride (500 mg, 2.84 mmol) and acetohydrazide (232 mg, 3.12 mmol) were added to dimethylformamide (14.2 mL) at 0° C. The mixture was allowed to warm to room temperature and maintained at room temperature overnight. The reaction was then slightly concentrated in vacuo and diluted in acetonitrile. This mixture was directly purified via reverse phase HPLC (10-100% acetonitrile/water+0.05% TFA modifier). Fractions containing the desired product were lyophilized and free based using bicarbonate resin to afford the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][N:3]=1.[C:11]([NH:14][NH2:15])(=[O:13])[CH3:12]>CN(C)C=O>[C:11]([NH:14][NH:15][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[N:3][CH:4]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Name
Quantity
232 mg
Type
reactant
Smiles
C(C)(=O)NN
Name
Quantity
14.2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then slightly concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted in acetonitrile
CUSTOM
Type
CUSTOM
Details
This mixture was directly purified via reverse phase HPLC (10-100% acetonitrile/water+0.05% TFA modifier)
ADDITION
Type
ADDITION
Details
Fractions containing the desired product

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NNC(C1=CN=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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